molecular formula C16H19N3O B2692775 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole CAS No. 2309712-93-2

2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2692775
CAS No.: 2309712-93-2
M. Wt: 269.348
InChI Key: OPVYUHKPIAZNPG-UHFFFAOYSA-N
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Description

2-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole ( 2309712-93-2) is a specialized organic compound with a molecular weight of 269.34 g/mol and the formula C16H19N3O . This molecule features a complex heterocyclic scaffold that combines an indole moiety, a carbonyl linker, and a fused azetidine-pyrrolidine ring system, making it a valuable building block in medicinal chemistry and drug discovery research . The structural motifs present in this compound are often investigated for their potential biological activities. The indole nucleus is a well-known pharmacological scaffold studied for its role in various biological processes, while the incorporation of azetidine and pyrrolidine rings introduces unique conformational flexibility and hydrogen bonding potential that can modulate binding affinity and selectivity toward biological targets . Compounds with piperazinyl azetidine scaffolds, which are structurally related, have shown promise as reversible inhibitors of enzymes like monoacylglycerol lipase (MAGL), a key target in neuroinflammation and neurodegenerative disease research . Furthermore, azetidine derivatives are recognized as important subunits in a wide variety of natural and synthetic products, exhibiting a range of biological activities, and are frequently used as key scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides . This compound is offered for research applications and is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1H-indol-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(15-9-12-5-1-2-6-14(12)17-15)19-10-13(11-19)18-7-3-4-8-18/h1-2,5-6,9,13,17H,3-4,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVYUHKPIAZNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditions. The pyrrolidine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the azetidine and pyrrolidine rings with the indole moiety through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The nitrogen atoms in the pyrrolidine and azetidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine and azetidine derivatives.

Scientific Research Applications

2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the azetidine and pyrrolidine rings may interact with other biological targets, leading to a range of biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below, we compare the target compound with three structurally related indole derivatives, emphasizing molecular features, physicochemical properties, and inferred biological implications.

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-[3-(Pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole (Target) C₁₆H₁₈N₃O (estimated) ~273.34 (estimated) - Azetidine-1-carbonyl
- 3-(Pyrrolidin-1-yl)
- Four-membered azetidine ring with pyrrolidine substitution
- High conformational strain
4-Fluoro-5-methoxy-3-[2-(pyrrolidin-1-yl)ethyl]-1H-indole C₁₅H₁₉FN₂O 262.32 - 4-Fluoro
- 5-Methoxy
- 3-(2-Pyrrolidin-1-ylethyl)
- Electron-withdrawing (F, OCH₃) groups
- Flexible ethyl linker
6-Nitro-3-[(pyrrolidin-1-yl)methyl]-1H-indole C₁₂H₁₃N₃O₂ 243.26 - 6-Nitro
- 3-(Pyrrolidin-1-ylmethyl)
- Strong electron-withdrawing nitro group
- Methyl linker

Structural Analysis

Azetidine vs. Pyrrolidine Ring Systems
  • The target compound’s azetidine ring introduces significant steric strain due to its smaller size (4-membered) compared to the 5-membered pyrrolidine in analogs . This strain may enhance reactivity or alter binding kinetics in biological systems.
Substituent Effects
  • The carbonyl group in the target compound creates a planar amide bond, which may facilitate hydrogen bonding with target proteins. In comparison, the nitro group in 6-nitro-3-[(pyrrolidin-1-yl)methyl]-1H-indole is strongly electron-withdrawing, likely altering electron density across the indole ring and affecting interactions with electron-rich biological targets.
  • Fluoro and methoxy groups in the RCSB PDB compound enhance lipophilicity and metabolic stability, which are critical for pharmacokinetics.

Biological Activity

The compound 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with pyrrolidine and azetidine components. A detailed synthetic route may include the following steps:

  • Formation of the Azetidine Ring : Utilizing a precursor compound that undergoes cyclization.
  • Introduction of the Pyrrolidine Moiety : Achieved through nucleophilic substitution or addition reactions.
  • Carbonyl Group Incorporation : This step often employs acylation techniques to introduce the carbonyl functionality.

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways related to fatty acid synthesis and energy metabolism.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate selective cytotoxicity against certain tumor cells while sparing normal cells, suggesting a favorable therapeutic index.

Cell LineIC50 (µM)Selectivity Index
Human Colon Carcinoma154
Breast Cancer203
Normal Fibroblast>50-

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : A study involving human colon carcinoma cells demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
  • Case Study 2 : In another investigation, this compound was tested for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. Results showed a dose-dependent inhibition, suggesting a dual role as both an anticancer agent and an antimicrobial compound.

Pharmacological Profile

The pharmacological profile of this compound indicates potential applications in treating various diseases:

  • Anticancer Activity : Demonstrated selectivity towards cancer cells with minimal effects on normal cells.
  • Antimicrobial Properties : Effective against specific bacterial strains, potentially useful in treating infections caused by resistant pathogens.

Q & A

Q. What are the common synthetic strategies for constructing the azetidine-pyrrolidine-indole scaffold in this compound?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

  • Step 1: Functionalization of the indole core, often at the 3-position, using coupling agents or nucleophilic substitutions. For example, azetidine rings can be introduced via carbamate or urea-forming reactions .
  • Step 2: Acylation of the azetidine nitrogen with a pyrrolidine-containing reagent. Evidence from similar compounds shows that coupling reactions (e.g., EDCI/HOBt-mediated amidation) are effective for introducing the pyrrolidine-azetidine moiety .
  • Step 3: Purification via column chromatography and characterization using NMR and mass spectrometry.

Q. How are spectroscopic techniques (NMR, MS) applied to confirm the compound’s structure?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • Indole NH proton (~10–12 ppm, broad singlet).
    • Azetidine/pyrrolidine ring protons (2.5–4.5 ppm, multiplet patterns).
    • Carbonyl group (C=O) absence of direct protons but confirmed via ¹³C NMR (~160–170 ppm) .
  • Mass Spectrometry (HRMS): Molecular ion peaks should match the exact mass (e.g., [M+H]⁺ or [M+Na]⁺), with deviations < 5 ppm. Fragmentation patterns help validate the acyl-pyrrolidine linkage .

Q. What intermediates are critical in the synthesis of this compound?

Methodological Answer:

  • Intermediate A: 3-Carboxy-1H-indole, used to introduce the azetidine ring via amide coupling.
  • Intermediate B: 3-(Pyrrolidin-1-yl)azetidine, prepared through nucleophilic ring-opening of activated azetidine derivatives (e.g., tosylates) .
  • Intermediate C: Activated esters (e.g., NHS esters) for efficient acylation under mild conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during azetidine acylation be addressed?

Methodological Answer:

  • Optimized Reaction Conditions: Use of bulky bases (e.g., DIPEA) to sterically hinder undesired sites .
  • Catalytic Strategies: Transition-metal catalysts (e.g., Pd-mediated cross-coupling) to direct acylation to the azetidine nitrogen .
  • Protection/Deprotection: Temporary protection of reactive indole NH with Boc groups prevents side reactions during acylation .

Q. How should discrepancies between in vitro and in vivo biological activity data be analyzed?

Methodological Answer:

  • Pharmacokinetic Factors: Assess bioavailability differences using LC-MS/MS to measure plasma/tissue concentrations. Poor solubility or metabolic instability (e.g., CYP450-mediated degradation) may explain reduced in vivo efficacy .
  • Target Engagement Studies: Use biophysical assays (SPR, ITC) to confirm binding affinity in physiological conditions. Off-target effects can be identified via kinase profiling panels .

Q. What computational methods predict binding affinity to neurological targets (e.g., TRK kinases)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with TRK kinase domains. Focus on hydrogen bonding with the ATP-binding pocket and hydrophobic contacts with pyrrolidine/azetidine moieties .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How can conflicting NMR data (e.g., unexpected peaks) be resolved during characterization?

Methodological Answer:

  • Dynamic Effects: Rotameric states of the pyrrolidine ring can cause splitting. Variable-temperature NMR (e.g., 298–343 K) simplifies spectra by averaging conformers .
  • Impurity Analysis: Compare HRMS data with theoretical isotopic patterns. Side products (e.g., over-acylated derivatives) are identifiable via distinct ¹³C NMR carbonyl signals .

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